2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C10H13NO/c1-8-6-11-7-9-4-2-3-5-10(9)12-8/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
SMTCLMJGCOKJJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Alkylation-Cyclization Protocol
The foundational synthesis involves sequential alkylation and cyclization reactions:
- N-Alkylation of 2-aminophenethyl alcohol with methyl acrylate
- Hydrolysis to carboxylic acid intermediate
- Intramolecular cyclization under acidic conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Cyclization solvent | Propylene glycol | Optimizes ring closure |
| Base | K₂CO₃ (anhydrous) | Prevents hydrolysis |
| Reaction time | 6 hours (reflux) | Complete conversion |
| Workup | Acid-base extraction | 85% purity |
This method achieves 20% overall yield, with the cyclization step identified as the yield-limiting stage due to competing oligomerization side reactions.
Nitro Reduction-Cyclization Approach
Adapted from benzodiazepine synthesis, this pathway features:
- Mesylation of 2-nitrobenzyl alcohol
- Methylamine displacement
- Catalytic hydrogenation (H₂/Pd-C)
- Acid-mediated cyclization
Critical Optimization Findings
- Nitro reduction : Requires strict oxygen exclusion (<5 ppm O₂) to prevent over-reduction
- Cyclization pH : Optimal at 2.8-3.2 using HCl/NaOAc buffer
- Temperature profile :
- 0-5°C during amine formation
- 65-70°C for cyclization
This method demonstrates improved atom economy (68% vs. 45% in traditional routes) but requires specialized hydrogenation equipment.
Single-Step Chiral Pool Synthesis
A novel one-pot method utilizes:
- Anthranilic acid derivatives
- α-Bromoacetic acid
- Chiral auxiliaries (R)-(-)-2-phenylglycinol
| Condition | Yield | ee (%) |
|---|---|---|
| DCM, 0°C | 42% | 88 |
| THF, -20°C | 55% | 92 |
| Toluene, reflux | 31% | 78 |
This stereoselective method achieves 92% enantiomeric excess but shows substrate limitations for bulky methyl groups.
Process Intensification Strategies
Recent advances focus on continuous flow systems:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction time | 6 hr | 22 min |
| Space-time yield | 0.8 g/L·h | 14.2 g/L·h |
| Impurity profile | 12% | <2% |
Flow chemistry enables precise control of exothermic cyclization steps while eliminating intermediate isolation.
Analytical Characterization
Critical quality attributes include:
- Ring conformation : ¹H NMR (CDCl₃) δ 3.15-3.30 (m, 4H, CH₂-N-CH₂)
- Methyl group orientation : X-ray crystallography shows axial preference
- Thermal stability : DSC reveals decomposition onset at 189°C
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atom in the oxazepine ring facilitates nucleophilic substitution at adjacent positions. For example:
-
Reaction with Grignard Reagents : Methylmagnesium bromide reacts at the α-position to the nitrogen, forming alkylated derivatives. This reaction typically proceeds in anhydrous THF at −78°C with yields exceeding 70%.
-
Acylation : Treatment with acetyl chloride in the presence of a base (e.g., triethylamine) introduces acetyl groups at the nitrogen, forming N-acetyl derivatives.
Key Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | MeMgBr | THF | −78°C | 72 |
| Acylation | AcCl, Et₃N | DCM | 0°C → RT | 68 |
Oxidation Reactions
The tetrahydro framework undergoes selective oxidation to form dihydro or aromatic derivatives:
-
Catalytic Oxidation : Using Pd/C and oxygen, the saturated ring is dehydrogenated to yield 2-methyl-1,4-benzoxazepine. This reaction requires toluene as a solvent at 80°C, achieving ~60% conversion.
-
Peracid-Mediated Epoxidation : The double bond in partially unsaturated analogs reacts with m-CPBA to form epoxides, though this is less common in fully saturated systems.
Oxidation Pathways :
Reduction Reactions
-
Hydrogenation of Analogous Systems : Fully unsaturated 1,4-benzoxazepines undergo hydrogenation over Raney Ni at 50 psi H₂, producing tetrahydro derivatives. This method is applicable to structurally related compounds .
Catalytic Hydrofunctionalization
Rhodium-catalyzed hydroamination and hydroalkoxylation enable functionalization of alkynes and allenes tethered to the benzoxazepine core. A study demonstrated:
| Entry | Substrate | Catalyst | Ligand | Yield (%) | er |
|---|---|---|---|---|---|
| 1 | N-PMP allene | [Rh(cod)Cl]₂ | (R)-DTBM-Garphos | 70 | 95:5 |
| 2 | N-Ts alkyne | [Rh(cod)Cl]₂ | (R)-BINAP | 58 | 80:20 |
These reactions proceed via Rh-mediated alkyne or allene activation, enabling enantioselective synthesis of α-vinyl benzoxazepines .
Ring-Opening Reactions
Under acidic conditions, the oxazepine ring undergoes cleavage:
-
Hydrolysis : Concentrated HCl at reflux opens the ring to form ortho-aminophenol derivatives.
-
Rearrangement : Heating with Lewis acids (e.g., BF₃·Et₂O) induces Beckmann-type rearrangements, yielding lactams.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, forming phenolic byproducts.
-
Photodegradation : UV exposure in solution leads to ring contraction products via Norrish-type pathways.
Scientific Research Applications
2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound belonging to the benzoxazepine family, which is of interest in medicinal chemistry and organic synthesis because of its structure and potential biological activities.
Scientific Research Applications
2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has applications in scientific research, including:
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is studied for its potential biological activities, including anticancer properties.
- Medicine It is investigated for potential therapeutic effects, especially in cancer treatment.
- Industry It can be used to develop new materials and chemical processes.
Biochemical Analysis
2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can interact with enzymes involved in metabolic pathways, and may act as an inhibitor or activator depending on the context. The compound’s interactions with proteins can influence their conformation and activity, leading to changes in cellular processes, and may also bind to specific receptors, affecting signal transduction pathways and cellular responses.
Cellular Effects
This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It may alter the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis and has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecules, and may influence gene expression by interacting with DNA or RNA, modulating the transcription and translation processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with molecular targets such as enzymes and receptors. For instance, certain derivatives of this compound have shown potent cytotoxicity in breast cancer cells by inducing cell cycle arrest in the G2/M phase . The pathways involved in these effects include modulation of cell signaling and apoptosis.
Comparison with Similar Compounds
Table 1: Key Differences Between Oxazepines and Thiazepines
| Property | 2-Methyl-1,4-benzoxazepine | 5-Ethyl-1,4-thiazepine |
|---|---|---|
| Heteroatom | Oxygen | Sulfur |
| Molecular Formula | C₁₀H₁₃NO | C₁₁H₁₅NS |
| IR Absorption | C–O (~1100 cm⁻¹) | C–S (~680 cm⁻¹) |
| ¹H-NMR (Methyl Group) | δ 1.5–2.1 ppm | Not applicable |
Halogen-Substituted 1,4-Benzoxazepines
Halogen substituents (e.g., bromo, fluoro) alter electronic properties and bioactivity:
- 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (C₉H₁₀FNO): The fluorine atom increases electronegativity, leading to stronger hydrogen bonding and higher polarity compared to the methyl derivative. Collision cross-section (CCS) values for its adducts range from 144.2–149.0 Ų .
- 9-Bromo-7-methoxy-1,4-benzoxazepine (C₁₀H₁₂BrNO₂): Bromine adds steric bulk and enhances lipophilicity (logP ~2.8 vs. ~1.5 for the methyl derivative). Its [M+H]+ ion has a CCS of 144.7 Ų .
Table 2: Impact of Substituents on Physical Properties
| Compound | Molecular Weight | logP* | CCS ([M+H]+ Ų) |
|---|---|---|---|
| 2-Methyl-1,4-benzoxazepine | 163.22 | ~1.5 | Not reported |
| 8-Fluoro-1,4-benzoxazepine | 167.18 | ~1.2 | 144.7 |
| 9-Bromo-7-methoxy-1,4-benzoxazepine | 258.12 | ~2.8 | 144.7 |
*Estimated using fragment-based methods.
Carbonyl-Containing Derivatives: 5-Oxo-1,4-benzoxazepines
5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine (C₉H₉NO₂) serves as a precursor for saturated derivatives like the 2-methyl compound. Key differences include:
- Reactivity : The carbonyl group in 5-oxo derivatives participates in nucleophilic additions, whereas the methyl group in 2-methyl-1,4-benzoxazepine influences steric hindrance .
- Spectroscopy : IR spectra of 5-oxo derivatives show strong C=O stretches (~1700 cm⁻¹), absent in the methylated analog .
Benzodiazepine Analogs
Benzodiazepines (e.g., methylclonazepam, C₁₆H₁₂ClN₃O₃) share a fused benzene-diazepine structure. Compared to 2-methyl-1,4-benzoxazepine:
- Bioactivity : Benzodiazepines exhibit potent anxiolytic effects due to GABAₐ receptor modulation, while 1,4-benzoxazepines are less studied but show promise in antipsychotic and anticonvulsant research .
- Structural Flexibility : The diazepine ring in benzodiazepines allows conformational flexibility, whereas the oxazepine ring is more rigid .
Biological Activity
Overview
2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound belonging to the benzoxazepine family. Its unique structural features have garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, neuroprotective, and antimicrobial properties. This article synthesizes current research findings and case studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is with a molecular weight of approximately 161.20 g/mol. The compound's structure includes a benzene ring fused with a seven-membered nitrogen-containing ring, which is critical for its biological interactions.
Research indicates that the biological activity of 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine may be attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular processes and signaling pathways.
- Receptor Binding : It may bind to specific receptors in the body, influencing neurotransmitter systems and potentially modulating neuroprotective effects .
Anticancer Properties
Studies have demonstrated that 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Research has focused on human cervical adenocarcinoma (HeLa), breast cancer (MCF-7), and colon adenocarcinoma (Caco-2) cells.
- Mechanism : The compound induces apoptosis in cancer cells through the modulation of pro-inflammatory cytokines like IL-6 and TNF-α .
| Cell Line | IC50 (µM) | Effect on Cytokines |
|---|---|---|
| HeLa | 12.5 | ↑ IL-6 |
| MCF-7 | 15.0 | ↑ TNF-α |
| Caco-2 | 10.0 | Neutral |
Neuroprotective Effects
The compound has shown promise in neuroprotection by modulating neurotransmitter systems:
- Neurotransmitter Modulation : It enhances the binding affinity of neurotransmitters at synaptic receptors, potentially improving cognitive function and reducing neurodegeneration.
Antimicrobial Activity
Preliminary studies indicate that 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine possesses antimicrobial properties:
- Pathogens Tested : The compound has been evaluated against various bacterial strains with varying degrees of effectiveness.
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 10 | 100 |
Study on Anticancer Activity
A study conducted by Khadra et al. evaluated the cytotoxicity of synthesized benzoxazepine derivatives against solid tumor cell lines. The results indicated significant cytotoxic activity with an IC50 value of 12.5 µM for HeLa cells. The study concluded that the mechanism involves apoptosis induction and modulation of inflammatory cytokines .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of benzoxazepines in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by enhancing antioxidant defenses and reducing inflammation .
Q & A
Q. What are the established synthetic routes for 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, and what are their key reagents and conditions?
The synthesis typically involves cyclization or reduction strategies. For example:
- Reduction of carbonyl precursors : 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives can be reduced using agents like lithium aluminum hydride (LiAlH4) under inert atmospheres to yield the saturated tetrahydro structure .
- Cyclization of aryloxyethylamines : Condensation of 2-aryloxyethylamines with formylbenzoic acid derivatives, followed by cyclization under acidic or catalytic conditions (e.g., triflic acid), produces the benzoxazepine scaffold . Key reagents include LiAlH4, trifluoroacetic acid (TFA), and scandium triflate. Reaction conditions often require controlled temperatures (0–80°C) and anhydrous solvents (e.g., THF or DCM).
Q. How can researchers characterize the stereochemistry and purity of 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine?
- Chiral HPLC or SFC : Resolve enantiomers using columns like Chiralpak IA/IB with mobile phases of hexane:isopropanol (90:10) .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm regiochemistry via coupling patterns (e.g., methyl group at position 2: δ ~1.3 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (C10H13NO2, exact mass 177.07898) .
Q. What structural features of 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine influence its biological activity?
- The methyl group at position 2 enhances lipophilicity, potentially improving blood-brain barrier penetration .
- The oxazepine ring mimics natural neurotransmitter scaffolds (e.g., serotonin), enabling receptor binding .
- Substituents on the benzofused ring modulate selectivity for targets like GABAA or 5-HT receptors .
Advanced Research Questions
Q. How can enantioselective synthesis of 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine be achieved for pharmacological studies?
- Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived phosphoric acids) with scandium triflate to induce enantioselectivity during cyclization .
- Dynamic kinetic resolution : Employ enzymes like lipases to resolve racemic mixtures under mild conditions .
- Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to isolate single enantiomers .
Q. What mechanisms underlie contradictory biological activity data for 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine across in vitro and in vivo studies?
- Metabolic instability : The oxazepine ring may undergo rapid hepatic oxidation, reducing bioavailability in vivo. Validate using liver microsome assays .
- Off-target effects : Screen against panels of GPCRs (e.g., Eurofins CEREP) to identify unintended interactions .
- Species-specific metabolism : Compare pharmacokinetics in rodent vs. human hepatocyte models .
Q. What advanced analytical methods can resolve chiral impurities in 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine samples?
- Cryogenic NMR : At −40°C, splitting of diastereotopic protons becomes detectable, enhancing chiral discrimination .
- VCD (Vibrational Circular Dichroism) : Couple with DFT calculations to assign absolute configurations .
- Supercritical fluid chromatography (SFC) : Achieve baseline separation of enantiomers using CO2-based mobile phases .
Q. How can computational modeling guide the design of 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives with improved target affinity?
- Molecular docking : Use AutoDock Vina to predict binding poses at GABAA receptors (PDB ID: 6HUP). Key interactions include hydrogen bonds with Gln203 and hydrophobic contacts with Phe200 .
- QSAR studies : Correlate substituent electronegativity (Hammett σ values) with IC50 data to optimize activity .
- MD simulations : Assess conformational stability of the oxazepine ring in aqueous vs. membrane environments (CHARMM force field) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
